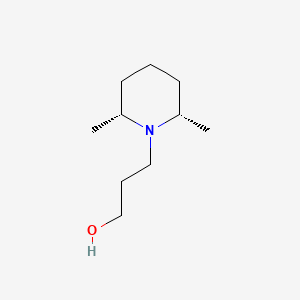

cis-2,6-Dimethyl-1-piperidinepropanol

Description

cis-2,6-Dimethyl-1-piperidinepropanol is a piperidine derivative featuring a six-membered nitrogen-containing ring with methyl groups at the 2 and 6 positions in a cis spatial arrangement. A 3-hydroxypropyl (-CH₂CH₂CH₂OH) group is bonded to the nitrogen atom at the 1-position of the piperidine ring. This structure confers moderate polarity due to the hydroxyl (-OH) group, enhancing solubility in polar solvents like water and ethanol. The molecular formula is C₁₀H₂₁NO, with a molar mass of 171.28 g/mol.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]propan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-9-5-3-6-10(2)11(9)7-4-8-12/h9-10,12H,3-8H2,1-2H3/t9-,10+ |

InChI Key |

CRDBTWHALLRFOX-AOOOYVTPSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCO)C |

Canonical SMILES |

CC1CCCC(N1CCCO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cis-2,6-Dimethyl-1-piperidinepropanol with two structurally related piperidine derivatives: 2-[cis-2,6-dimethyl-1-piperidinyl]ethanamine and (+,-)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol.

Structural and Physicochemical Properties

Notes:

- Chain Length: The propanol derivative’s three-carbon chain increases steric bulk compared to the ethanamine’s two-carbon chain, impacting molecular interactions.

- Functional Groups: The hydroxyl group in the propanol derivative enhances hydrophilicity relative to the ethanamine’s amine, while the patent compound’s aromatic groups reduce aqueous solubility .

Functional and Application-Based Differences

- Pharmaceutical Use: The patent compound (C₂₅H₃₃N₃O) is formulated for antihistaminic and anticholinergic applications, leveraging its aromatic moieties for receptor binding . In contrast, the propanol and ethanamine derivatives are primarily intermediates or solvents.

- Reactivity: The ethanamine’s -NH₂ group enables nucleophilic reactions (e.g., acylation), useful in synthesizing bioactive amines . The propanol’s -OH group supports esterification, relevant in prodrug design or polymer synthesis.

- Toxicity: The ethanamine is classified as an irritant, requiring stringent handling , while the propanol’s -OH group may reduce dermal toxicity compared to amines.

Research Findings and Case Studies

- Patent Compound (DE2806654) : Acid addition salts of this compound improve bioavailability, with cis-stereochemistry critical for binding histamine H₁ and muscarinic receptors .

- Ethanamine Derivative : Used in synthesizing ligands for neurological targets (e.g., sigma receptors), though its irritant properties limit industrial use .

- Propanol Derivative: While understudied, analogs suggest utility as chiral auxiliaries in asymmetric synthesis or solvents for polar APIs due to balanced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.